molecular formula C19H12FN3O2S B11224634 (2Z)-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11224634
M. Wt: 365.4 g/mol
InChI Key: KXXDEPRTCZIDDD-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene backbone, followed by the introduction of the thiazole ring and the fluorophenyl group. Common reagents used in these reactions include fluorobenzene, thiazole, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with some reactions requiring acidic or basic environments to proceed efficiently.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

(2Z)-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include inhibition of specific enzymes or activation of signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide include other fluorophenyl derivatives and thiazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.

Uniqueness

The uniqueness of this compound lies in its combination of a fluorophenyl group, a thiazole ring, and a chromene backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C19H12FN3O2S

Molecular Weight

365.4 g/mol

IUPAC Name

2-(4-fluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C19H12FN3O2S/c20-13-5-7-14(8-6-13)22-18-15(17(24)23-19-21-9-10-26-19)11-12-3-1-2-4-16(12)25-18/h1-11H,(H,21,23,24)

InChI Key

KXXDEPRTCZIDDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)F)O2)C(=O)NC4=NC=CS4

Origin of Product

United States

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